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molecular formula C11H13NO4 B8315371 4-Hydroxy-2-isobutyrylamino-benzoic acid

4-Hydroxy-2-isobutyrylamino-benzoic acid

Cat. No. B8315371
M. Wt: 223.22 g/mol
InChI Key: LERPQPRLOCGZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349852B2

Procedure details

A 2-L Argonaut reactor, equipped with pitched-blade impeller, RTD sensor, reflux condenser, addition funnel, and nitrogen inlet-outlet, was charged with 54.90 g (246.0 mmol) of 4-hydroxy-2-isobutyrylamino-benzoic acid (5), 31.96 g (270.6 mmol) of 4-aminobenzonitrile (6) and 919.2 g (1.177 L) of AcCN. The suspension was stirred at 22±3° C. for 30 min with an efficient mixing, and 70.97 g (45.09 mL, 516.7 mmol) of PCl3 were added while maintaining an internal temperature of 22±10° C. The suspension was then warmed to an internal temperature of 60±3° C. over 1 h, and the mixture was stirred at 60±3° C. for 20 h with an efficient mixing. The suspension was cooled to an internal temperature of 15±3° C. over 30 min, and then 54.275 g (1356.87 mmol) of NaOH in 220 g of water were added while maintaining an internal temperature of 15±10° C. The suspension was warmed to an internal temperature of 75±5° C. over 1 h, then the mixture was stirred at this temperature for 30 min. Then the mixture was cooled to an internal temperature of 30±5° C. over 45 min, and the organic layer was separated off. The organic layer was then line-filtered by pressure (300 to 500 mbar) and the solvent was concentrated under vacuum (100-50 torr) at an internal temperature of 20-30° C. to collect ˜950 mL of solvent (batch volume ˜200 mL). 875 mL of water were added to the concentrate. Again the solvent was concentrated under vacuum (200-150 torr) at an internal temperature of 20-30° C. to collect ˜200 mL of solvent (batch volume ˜820 mL). The remaining suspension was stirred at 20±3° C. for 2 h, and the solid was removed by filtration over a polypropylene filter paper in a Büchner funnel with suction. The filter cake was washed with 2×100 mL of H2O. The solid was dried under vacuum (100-150 mbar) at 50±5° C. with nitrogen bleeding until ≦1% LOD (15 h) to obtain 56.5 g of 4-(7-hydroxy-2-isopropyl-4-oxo-4H-quinazoline-3-yl)-benzonitrile (7) as a white solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
31.96 g
Type
reactant
Reaction Step Two
Name
Quantity
1.177 L
Type
reactant
Reaction Step Two
Name
Quantity
45.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
54.275 g
Type
reactant
Reaction Step Four
Name
Quantity
220 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([NH:11][C:12](=O)[CH:13]([CH3:15])[CH3:14])[CH:3]=1.[NH2:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1.C(C#N)(C)=O.P(Cl)(Cl)Cl.[OH-].[Na+]>O>[OH:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6](=[O:8])[N:17]([C:18]3[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=3)[C:12]([CH:13]([CH3:15])[CH3:14])=[N:11]2)=[CH:9][CH:10]=1 |f:4.5|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
54.9 g
Type
reactant
Smiles
OC1=CC(=C(C(=O)O)C=C1)NC(C(C)C)=O
Name
Quantity
31.96 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
1.177 L
Type
reactant
Smiles
C(=O)(C)C#N
Step Three
Name
Quantity
45.09 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
54.275 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
220 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 10) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60±3° C. for 20 h with an efficient mixing
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel, and nitrogen inlet-outlet
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then warmed to an internal temperature of 60±3° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to an internal temperature of 15±3° C. over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature of 15±10° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed to an internal temperature of 75±5° C. over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at this temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to an internal temperature of 30±5° C. over 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated off
FILTRATION
Type
FILTRATION
Details
The organic layer was then line-filtered by pressure (300 to 500 mbar)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under vacuum (100-50 torr) at an internal temperature of 20-30° C.
CUSTOM
Type
CUSTOM
Details
to collect ˜950 mL of solvent (batch volume ˜200 mL)
ADDITION
Type
ADDITION
Details
875 mL of water were added to the concentrate
CONCENTRATION
Type
CONCENTRATION
Details
Again the solvent was concentrated under vacuum (200-150 torr) at an internal temperature of 20-30° C.
CUSTOM
Type
CUSTOM
Details
to collect ˜200 mL of solvent (batch volume ˜820 mL)
STIRRING
Type
STIRRING
Details
The remaining suspension was stirred at 20±3° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration over a polypropylene
FILTRATION
Type
FILTRATION
Details
filter paper in a Büchner funnel with suction
WASH
Type
WASH
Details
The filter cake was washed with 2×100 mL of H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum (100-150 mbar) at 50±5° C. with nitrogen bleeding until ≦1% LOD (15 h)
Duration
15 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1=CC=C2C(N(C(=NC2=C1)C(C)C)C1=CC=C(C#N)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.5 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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